

# An In-depth Technical Guide to the Synthesis and Chemical Structure of Tocofersolan

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Compound of Interest		
Compound Name:	Tocofersolan	
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**Tocofersolan**, also known as Vitamin E TPGS (d-α-tocopheryl polyethylene glycol 1000 succinate), is a water-soluble derivative of natural vitamin E. Its amphipathic nature, possessing both a lipophilic vitamin E tail and a hydrophilic polyethylene glycol (PEG) head, makes it a valuable excipient in pharmaceutical formulations to enhance the solubility and bioavailability of poorly water-soluble drugs. This technical guide provides a detailed overview of its chemical structure and a comprehensive examination of its synthesis.

### **Chemical Structure**

**Tocofersolan** is synthesized by the esterification of the succinate ester of d-alpha-tocopherol with polyethylene glycol.[1] The resulting molecule is a complex mixture, primarily consisting of the monoester of d-alpha-tocopheryl succinate with polyethylene glycol 1000.[2]

IUPAC Name:  $\alpha$ -[4-[[(2R)-3,4-dihydro-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-yl]oxy]-1,4-dioxobutyl]- $\omega$ -hydroxy-poly(oxy-1,2-ethanediyl)

CAS Number: 9002-96-4[1]

The chemical structure of the main component of **Tocofersolan** is visualized in the diagram below.



d-α-Tocopherol Moiety

#### Chemical Structure of Tocofersolan

Succinate Linker

O-C(=O)-CH2-CH2-C(=O)-O

Polyethylene Glycol (PEG) Chain
-(CH2-CH2-O)n-H

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Caption: Chemical Structure of **Tocofersolan**.

# **Quantitative Data**

The following table summarizes key quantitative data for **Tocofersolan** and its intermediate, dalpha-tocopheryl succinate.

Property	d-alpha-Tocopheryl Succinate	Tocofersolan (Vitamin E TPGS)
Molecular Formula	C33H54O5	(C2H4O)nC33H54O5
Molecular Weight	530.79 g/mol	~1513 g/mol (for PEG 1000)[1]
Appearance	White to off-white crystalline powder	White to light brown waxy solid
Melting Point	76-78 °C	37-41 °C
Solubility	Insoluble in water, soluble in ethanol, acetone, and vegetable oils	Soluble in water, miscible with oils
Purity	>96%	Contains not less than 25.0% of d-alpha tocopherol[2]

# **Synthesis of Tocofersolan**

The synthesis of **tocofersolan** is a two-step process:





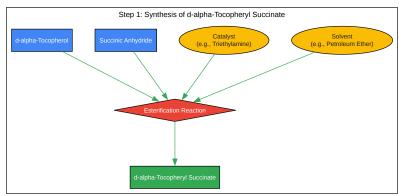


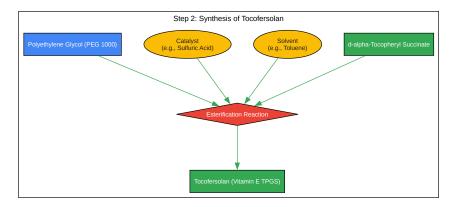
- Step 1: Synthesis of d-alpha-Tocopheryl Succinate. This step involves the esterification of d-alpha-tocopherol with succinic anhydride.
- Step 2: Synthesis of **Tocofersolan**. This is the final step, where d-alpha-tocopheryl succinate is esterified with polyethylene glycol (typically PEG 1000).

The overall synthesis workflow is depicted in the following diagram.



#### Synthesis Workflow of Tocofersolan





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Caption: Tocofersolan Synthesis Workflow.



## **Experimental Protocols**

The following are representative experimental protocols for the synthesis of **tocofersolan**, based on methodologies described in the scientific and patent literature.

This procedure is adapted from a patented method.[3]

#### Materials:

- d-alpha-tocopherol
- Succinic anhydride
- Triethylamine (catalyst)
- Petroleum ether (solvent)
- Hydrochloric acid (for neutralization)
- · Purified water

#### Procedure:

- Charge a reaction vessel with d-alpha-tocopherol and petroleum ether. The mass ratio of d-alpha-tocopherol to petroleum ether is typically 1:2.
- Add succinic anhydride to the mixture. The molar ratio of d-alpha-tocopherol to succinic anhydride is approximately 1:1.2.
- Add triethylamine as a catalyst, typically at 5% of the mass of d-alpha-tocopherol.
- Heat the reaction mixture to 50-65 °C and maintain with stirring for approximately 6 hours.
- After the reaction is complete, cool the mixture and transfer it to a washing vessel.
- Neutralize the triethylamine by adding 30% hydrochloric acid until the pH is less than 3.
- Wash the organic phase repeatedly with purified water (3-5 times) until the aqueous phase is neutral.



- Separate the organic phase and remove the petroleum ether under reduced pressure to yield d-alpha-tocopheryl succinate.
- The crude product can be further purified by crystallization from a suitable solvent like nhexane.

Quantitative Data from an Exemplary Synthesis:[4]

- Reactants: 400g of natural Vitamin E (94.5% purity), 120g of succinic anhydride.
- Catalyst and Solvent: 6g of Dimethylaminopyridine, 10g of zinc powder, 1.2 L of n-hexane, and 60ml of DMSO.
- Reaction Conditions: 60 °C for 6.5 hours.
- Yield: 443.5g of d-alpha-tocopheryl succinate (98.7% purity), corresponding to a yield of 95.2%.

This procedure is based on a method described in a U.S. patent.[5]

#### Materials:

- d-alpha-tocopheryl succinate (from Step 1)
- Polyethylene glycol 1000 (PEG 1000)
- Sulfuric acid (catalyst)
- Toluene (solvent)

#### Procedure:

- Dissolve d-alpha-tocopheryl succinate and polyethylene glycol 1000 in toluene in a reaction flask.
- Add a catalytic amount of sulfuric acid to the mixture.



- Heat the reaction mixture and carry out the esterification reaction, typically for about 2 hours.
   Water produced during the reaction can be removed azeotropically.
- Upon completion, cool the reaction mixture.
- The crude product is then subjected to an extraction process to remove the catalyst and any unreacted starting materials.
- The organic solvent (toluene) is removed under vacuum (e.g., using a rotary evaporator) to yield the crude **Tocofersolan** product.
- Further purification steps may be employed to achieve the desired product quality.

A more recent patented method describes a solid-phase synthesis approach using Merrifield resin, which can lead to a higher yield and purity of the monoester.[6] This method involves first attaching PEG1000 to the resin, followed by reaction with d-alpha-tocopheryl succinate, and finally cleaving the product from the resin. This approach reports a yield of up to 99% for the TPGS monoester.[5]

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